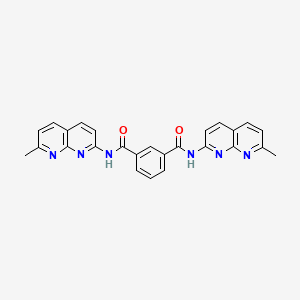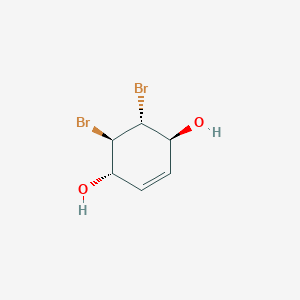
3,9-Difluoro-1,7-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Difluoro-1,7-phenanthroline is a fluorinated derivative of phenanthroline, a nitrogen-containing heterocyclic compound Phenanthroline and its derivatives are well-known for their coordination chemistry and are widely used as ligands in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Difluoro-1,7-phenanthroline typically involves the direct nucleophilic substitution of 3,9-dichloro-1,7-phenanthroline with a suitable fluorinating agent. This reaction is carried out under controlled conditions to ensure high yield and purity of the product . The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on an industrial scale.
化学反应分析
Types of Reactions
3,9-Difluoro-1,7-phenanthroline can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Coordination Reactions: It can form complexes with metal ions, which is a common application in coordination chemistry.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Coordination Reactions: Metal salts like copper(II) sulfate or iron(III) chloride are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted phenanthroline derivatives.
Coordination Reactions: Metal-phenanthroline complexes with varying stoichiometries.
Oxidation and Reduction: Oxidized or reduced forms of the phenanthroline derivative.
科学研究应用
3,9-Difluoro-1,7-phenanthroline has several applications in scientific research:
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
作用机制
The mechanism by which 3,9-Difluoro-1,7-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as coordination sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various chemical reactions, such as catalysis or electron transfer processes. The fluorine atoms can influence the electronic properties of the compound, potentially enhancing its reactivity and stability .
相似化合物的比较
Similar Compounds
4,7-Difluoro-1,10-phenanthroline: Another fluorinated phenanthroline derivative with similar coordination chemistry properties.
4,7-Dichloro-1,10-phenanthroline: A chlorinated analogue that can undergo similar nucleophilic substitution reactions.
2,9-Dimethyl-1,10-phenanthroline: A methyl-substituted derivative with different steric and electronic properties.
Uniqueness
3,9-Difluoro-1,7-phenanthroline is unique due to the specific positioning of the fluorine atoms, which can significantly alter its electronic properties compared to other derivatives. This positioning can enhance its ability to form stable complexes with certain metal ions and influence its reactivity in various chemical reactions .
属性
CAS 编号 |
191861-18-4 |
|---|---|
分子式 |
C12H6F2N2 |
分子量 |
216.19 g/mol |
IUPAC 名称 |
3,9-difluoro-1,7-phenanthroline |
InChI |
InChI=1S/C12H6F2N2/c13-8-3-7-1-2-11-10(12(7)16-6-8)4-9(14)5-15-11/h1-6H |
InChI 键 |
OMYJICXWQGYTMH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=N2)F)C3=NC=C(C=C31)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

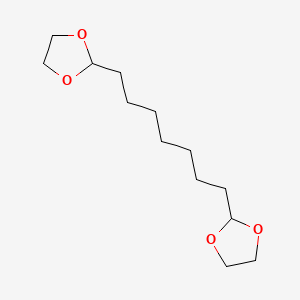
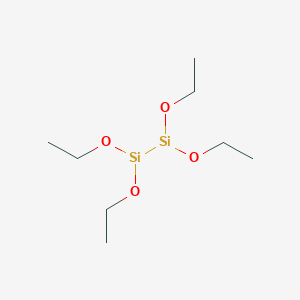
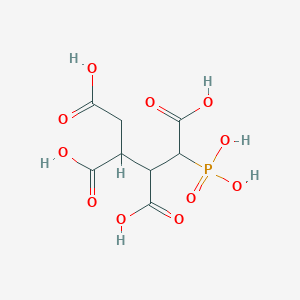
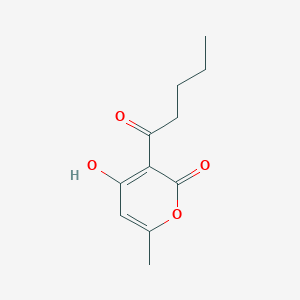
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

